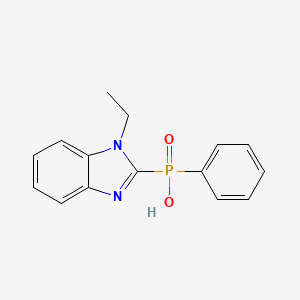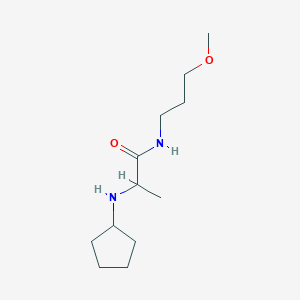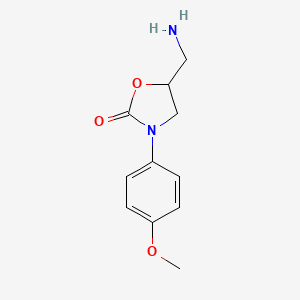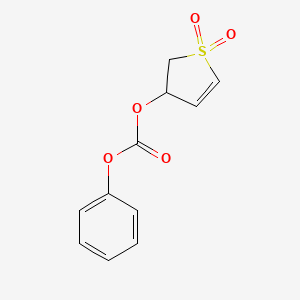![molecular formula C19H21Cl2N3O2 B15096926 N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B15096926.png)
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-3-methylbenzenemethanamine
- N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl piperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C19H21Cl2N3O2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-4-2-17(3-5-18)24-8-6-23(7-9-24)13-19(25)22-16-11-14(20)10-15(21)12-16/h2-5,10-12H,6-9,13H2,1H3,(H,22,25) |
InChI Key |
LMNFTFQSXLBXBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)



![2'-Fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15096885.png)
![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)

![N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15096903.png)



